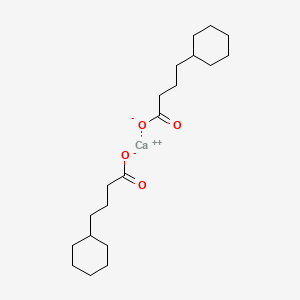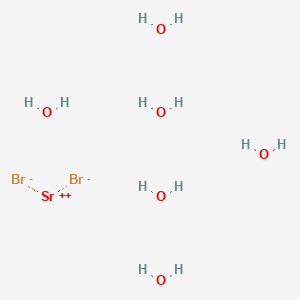
strontium;dibromide;hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strontium dibromide hexahydrate is a chemical compound with the formula SrBr₂·6H₂O. It is a white crystalline solid that is highly soluble in water and ethanol. This compound is known for its deliquescent properties, meaning it can absorb moisture from the air. Strontium dibromide hexahydrate is used in various applications, including as a pharmaceutical intermediate and in the production of other strontium compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Strontium dibromide hexahydrate can be synthesized through the reaction of strontium hydroxide or strontium carbonate with hydrobromic acid. The reactions are as follows:
- From strontium hydroxide:
Sr(OH)2+2HBr→SrBr2+2H2O
- From strontium carbonate:
SrCO3+2HBr→SrBr2+H2O+CO2
These reactions yield strontium dibromide hexahydrate, which can be further dehydrated to form the anhydrous compound by heating at 180°C .
Industrial Production Methods: On an industrial scale, strontium dibromide hexahydrate is produced by reacting strontium metal with liquid ammonia and ammonium chloride. The reaction is as follows:
Sr(NH3)+NH4Cl→2SrCl2(s)+2NH3+H2(g)
The hexahydrate form is obtained by crystallization from aqueous solutions .
Analyse Des Réactions Chimiques
Types of Reactions: Strontium dibromide hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions where strontium is oxidized or reduced.
Substitution: It can undergo substitution reactions where bromide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: In the presence of strong oxidizing agents, strontium dibromide can be oxidized to form strontium oxide.
Reduction: Reducing agents can convert strontium dibromide to strontium metal.
Substitution: Reactions with other halides can replace bromide ions with chloride or iodide ions.
Major Products:
Oxidation: Strontium oxide (SrO)
Reduction: Strontium metal (Sr)
Substitution: Strontium chloride (SrCl₂), Strontium iodide (SrI₂)
Applications De Recherche Scientifique
Strontium dibromide hexahydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other strontium compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, particularly in bone metabolism.
Medicine: It is used as a pharmaceutical intermediate and in the formulation of certain medications.
Industry: It is used in the production of strontium-based materials and as a component in some industrial processes .
Mécanisme D'action
The effects of strontium dibromide hexahydrate are primarily based on the exchange of calcium for strontium in biological processes. Strontium can replace calcium in enzymes and transport systems, modifying reaction parameters and potentially disturbing biological processes. This exchange can affect bone metabolism, leading to abnormal bone development at high concentrations .
Comparaison Avec Des Composés Similaires
- Strontium chloride (SrCl₂)
- Strontium iodide (SrI₂)
- Strontium fluoride (SrF₂)
Comparison:
- Strontium chloride: Similar in solubility and reactivity, but chloride ions replace bromide ions.
- Strontium iodide: Similar in structure, but iodide ions replace bromide ions, leading to different reactivity.
- Strontium fluoride: Less soluble in water compared to strontium dibromide hexahydrate, with different applications in industry .
Propriétés
Formule moléculaire |
Br2H12O6Sr |
|---|---|
Poids moléculaire |
355.52 g/mol |
Nom IUPAC |
strontium;dibromide;hexahydrate |
InChI |
InChI=1S/2BrH.6H2O.Sr/h2*1H;6*1H2;/q;;;;;;;;+2/p-2 |
Clé InChI |
FLMJUJXBFKFYOZ-UHFFFAOYSA-L |
SMILES canonique |
O.O.O.O.O.O.[Br-].[Br-].[Sr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)


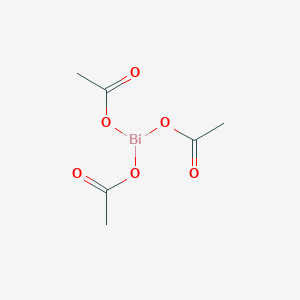
![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
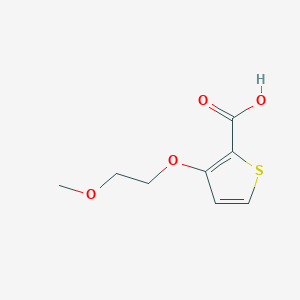

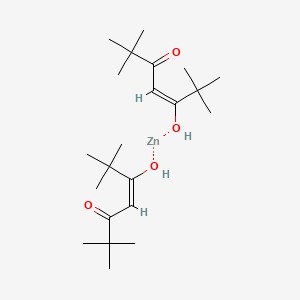
![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
